4-(5-Anilino-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl)-2,6-dimethoxyphenol
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Overview
Description
NSC 660028 is a new gamma-lactone ring-modified arylamino etoposide analogs as inhibitors of human DNA topoisomerase II with potent antitumor activity. NSC 660028 was reported in J Med Chem. 1994 Jan 21; 37(2):287-92.
Scientific Research Applications
Photoinitiator for Free Radical Polymerization
A derivative of 1,3-benzodioxole was synthesized and characterized for its potential as a photoinitiator for free radical polymerization. This application is significant in materials science and polymer chemistry. The study demonstrated that upon irradiation, the photoinitiator releases a compound with benzophenone and 1,3-dioxole groups, capable of initiating polymerization of monomers (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).
Chemical Rearrangement Studies
In a study on chemical rearrangements, 7-Anilino-4-nitrobenzofuroxan was found to rearrange under specific conditions, demonstrating the unique behavior of benzofuroxan derivatives in chemical reactions. This is important for understanding the reactivity and stability of such compounds in various chemical environments (Ghosh, 1968).
Synthesis and Crystal Structure Analysis
A compound with a benzofuro[3,2-c]pyridine structure was synthesized and analyzed, leading to the creation of novel complexes with copper and cobalt. This research contributes to the field of coordination chemistry and crystallography (Mojumdar, Šimon, & Krutošíková, 2009).
Supramolecular Structures in Chalcones
Investigations into the supramolecular structures of compounds containing 1,3-benzodioxol-5-yl moieties revealed insights into hydrogen bonding and π-π stacking interactions. Such studies are crucial in the field of crystal engineering and molecular design (Low et al., 2002).
Development of Anticonvulsants
Research on dialkyl 4-(benzo[d][1,3]dioxol-6-yl)-1,4-dihydro-2,6-dimethyl-1-substituted pyridine-3,5-dicarboxylates aimed to develop new anticonvulsant drugs. This demonstrates the potential therapeutic applications of compounds with a benzodioxol moiety (Prasanthi, Prasad, & Bharathi, 2013).
Anodic Oxidation in Organic Synthesis
A study focused on the anodic oxidation of 4-allyl-2,6-dimethoxyphenol, leading to the formation of various oxidation products. This research contributes to the field of organic synthesis, particularly in understanding oxidation mechanisms (Nishiyama, Eto, Terada, Iguchi, & Yamamura, 1983).
properties
CAS RN |
153230-81-0 |
---|---|
Product Name |
4-(5-Anilino-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl)-2,6-dimethoxyphenol |
Molecular Formula |
C27H27NO6 |
Molecular Weight |
461.514 |
IUPAC Name |
2,6-dimethoxy-4-((5S,5aS,8aR,9R)-9-(phenylamino)-5,5a,6,8,8a,9-hexahydrofuro[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl)phenol |
InChI |
InChI=1S/C27H27NO6/c1-30-23-8-15(9-24(31-2)27(23)29)25-17-10-21-22(34-14-33-21)11-18(17)26(20-13-32-12-19(20)25)28-16-6-4-3-5-7-16/h3-11,19-20,25-26,28-29H,12-14H2,1-2H3/t19-,20-,25+,26+/m1/s1 |
InChI Key |
BMJWRZLUIIQSKY-RGOSMPGBSA-N |
SMILES |
[H][C@@]12COC[C@@]([C@H](C3=C(C=C4OCOC4=C3)[C@@H]2NC5=CC=CC=C5)C(C=C6OC)=CC(OC)=C6O)1[H] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
NSC660028; NSC-660028; NSC 660028 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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